REACTION_CXSMILES
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[N+:1]([C:4]1[C:5]([CH3:12])=[N:6][C:7]([CH3:11])=[CH:8][C:9]=1[CH3:10])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[C:5]([CH3:12])=[N:6][C:7]([CH3:11])=[CH:8][C:9]=1[CH3:10]
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Name
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Quantity
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14.89 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C(=NC(=CC1C)C)C
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Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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1.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through wet celite
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Type
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FILTRATION
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Details
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the celite filter
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Type
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WASH
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Details
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rinsed with methanol (5×30 ml)
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo to dryness
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Type
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CUSTOM
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Details
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the residue purified by chromatography (silica gel; methylene chloride/methanol, 95/5) to 3-amino-2,4,6-trimethylpyridine (12.42 g, 100%) as a viscous oil
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |